Tetrakis(ethylmethylamino)vanadium(IV)

Catalog No.
S6647375
CAS No.
791114-66-4
M.F
C12H32N4V
M. Wt
283.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(ethylmethylamino)vanadium(IV)

CAS Number

791114-66-4

Product Name

Tetrakis(ethylmethylamino)vanadium(IV)

IUPAC Name

ethyl(methyl)azanide;vanadium(4+)

Molecular Formula

C12H32N4V

Molecular Weight

283.35 g/mol

InChI

InChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

DIPHIZQUERBDLB-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4]

TEMAV is a well-defined organometallic compound containing vanadium(IV) as the central metal atom surrounded by four ethylmethylamino (EMA) ligands []. Organometallic compounds bridge the gap between organic and inorganic chemistry, possessing properties of both. TEMAV's significance lies in its potential applications in various fields of scientific research, including catalysis, energy storage, and electronic materials [].


Molecular Structure Analysis

TEMAV adopts a distorted tetrahedral geometry with the vanadium(IV) center bonded to four EMA ligands through nitrogen atoms []. The ethyl and methyl groups attached to the nitrogen atoms contribute to the steric bulk around the vanadium center. This steric hindrance influences the reactivity of the compound and can be tailored for specific applications.


Chemical Reactions Analysis

Synthesis

TEMAV can be synthesized by the reaction of vanadium tetrachloride (VCl4) with lithium tetrakis(ethylmethylamino) (Li[N(CH3)CH2CH3]4) in an organic solvent like diethyl ether [].

VCl4 + 4Li[N(CH3)CH2CH3]4 ->  TEMAV + 4LiCl

Other Relevant Reactions

Due to its role as a precursor or catalyst, TEMAV can participate in various reactions depending on the specific application. Research suggests its involvement in:

  • Polymerization reactions: TEMAV can act as a catalyst for the polymerization of olefins (hydrocarbon chain molecules) [].
  • Chemical vapor deposition (CVD): TEMAV can be used as a precursor for depositing vanadium-containing thin films with potential applications in electronics and catalysis.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of bulky organic groups.
  • Color: Color information is not readily available.
  • Solubility: Expected to be soluble in organic solvents due to the organic EMA ligands.
  • Stability: May be air and moisture sensitive due to the presence of the metal center [].

TEMAV should be handled with care due to its potential hazards. Specific data on toxicity is limited, but as an organometallic compound, it is advisable to consider the following:

  • Potential Toxicity: Vanadium compounds can exhibit some degree of toxicity, and organometallic compounds can have unique toxicity profiles.
  • Flammability: The organic components of TEMAV suggest some degree of flammability.
  • Reactivity: May react with air, moisture, and strong oxidizing agents.

Catalysis

TEMAV's ability to activate small molecules makes it a valuable catalyst in organic transformations. Researchers are exploring its potential for reactions like:

  • Olefin polymerization: TEMAV can initiate the polymerization of olefins (hydrocarbons with carbon-carbon double bonds) to form valuable polymers ()
  • Epoxidation: TEMAV can catalyze the reaction between alkenes (hydrocarbons with carbon-carbon double bonds) and oxidants to produce epoxides (cyclic ethers with three-membered rings) ()

Energy Storage

The reversible redox properties of vanadium make TEMAV a promising candidate for energy storage applications. Research is ongoing in areas like:

  • Redox flow batteries: TEMAV can potentially be used as an electrolyte component in redox flow batteries, a type of rechargeable battery where chemical energy is stored in solutions ()

Electronic Applications

TEMAV's ability to form thin films makes it interesting for electronic applications. Studies are exploring its potential use in:

  • Chemical vapor deposition (CVD): TEMAV can be used as a precursor for depositing vanadium-containing thin films used in various electronic devices ()

Hydrogen Bond Acceptor Count

4

Exact Mass

283.206655 g/mol

Monoisotopic Mass

283.206655 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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